Tyrosinase-IN-22

Description

The exact mass of the compound 5-Chloro-2-mercaptobenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45283. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

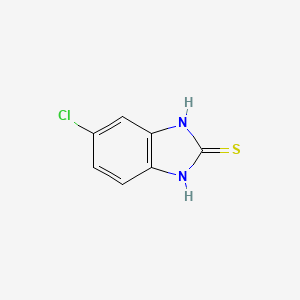

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIHEYOZBRPWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180011 | |

| Record name | 2-Benzimidazolinethione, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-78-2 | |

| Record name | 5-Chloro-2-mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolinethione, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzimidazolinethione, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Potent Tyrosinase Inhibitor: A Technical Guide to 5-Chloro-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Chloro-2-mercaptobenzimidazole as a potent tyrosinase inhibitor. It is designed to furnish researchers, scientists, and professionals in drug development with comprehensive data, detailed experimental protocols, and a clear understanding of its mechanism of action. This document synthesizes current research to facilitate further investigation and application of this compound in the fields of dermatology and pharmacology.

Core Inhibition Data

5-Chloro-2-mercaptobenzimidazole has demonstrated significant inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. The following tables summarize the quantitative data on its efficacy, comparing it with related compounds and a standard inhibitor, kojic acid.

Table 1: Tyrosinase Inhibition by 5-Chloro-2-mercaptobenzimidazole and Derivatives (Substrate: L-DOPA)

| Compound | IC50 (µM) | Reference |

| 5-Chloro-2-mercaptobenzimidazole | 0.03 | [1] |

| 2-Mercaptobenzimidazole | 13.78 ± 0.44 | [2] |

| 5-Fluoro-2-mercaptobenzimidazole | 35.26 ± 2.98 | [2] |

| 5-Nitro-2-mercaptobenzimidazole | 53.75 ± 5.83 | [2] |

| Kojic Acid (Positive Control) | 23.53 ± 1.52 | [2] |

Table 2: Tyrosinase Inhibition by 5-Chloro-2-mercaptobenzimidazole and Derivatives (Substrate: L-Tyrosine)

| Compound | IC50 (µM) | Reference |

| 5-Chloro-2-mercaptobenzimidazole | 0.06 ± 0.01 | [3] |

| 2-Mercaptobenzimidazole | 4.05 ± 0.48 | [2] |

| 5-Fluoro-2-mercaptobenzimidazole | 16.29 ± 0.30 | [2] |

| 5-Nitro-2-mercaptobenzimidazole | 20.91 ± 0.10 | [2] |

| Kojic Acid (Positive Control) | 17.87 ± 1.58 | [2] |

Mechanism of Action: Kinetic Insights

Kinetic studies have been crucial in elucidating the mechanism by which 5-Chloro-2-mercaptobenzimidazole inhibits tyrosinase. Research indicates that this compound and its analogs act as potent inhibitors, with some demonstrating competitive inhibition.[3] The inhibitory mechanism of 2-mercaptobenzimidazole derivatives is linked to their ability to chelate copper ions within the active site of the tyrosinase enzyme.[2]

Kinetic analyses, often performed using Lineweaver-Burk plots, help to determine the mode of inhibition. For instance, studies on related 2-mercaptobenzimidazole analogs with sub-micromolar IC50 values have confirmed their inhibitory mechanism through detailed kinetic studies.[3]

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature regarding the evaluation of 5-Chloro-2-mercaptobenzimidazole's tyrosinase inhibitory activity.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a standard method to determine the inhibitory potency of a compound against mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., 800 units/mL in aqueous solution)

-

L-DOPA or L-Tyrosine (Substrate)

-

5-Chloro-2-mercaptobenzimidazole (Test Compound)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (e.g., 17.2 mM, pH 6.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and kojic acid in DMSO.

-

Prepare the substrate solution (e.g., 345 µM L-DOPA or L-tyrosine) in sodium phosphate buffer.

-

Prepare the mushroom tyrosinase solution in the same buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 10 µL of the test compound solution (at various concentrations) or kojic acid.

-

Add 170 µL of the substrate solution to each well.

-

Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.

-

The final reaction mixture should contain the test compound, substrate, and enzyme in the appropriate buffer.

-

-

Measurement:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Copper Chelating Activity Assay

This assay determines the ability of the compound to chelate copper ions, which is indicative of its mechanism of tyrosinase inhibition.

Materials:

-

Pyrocatechol violet

-

CuSO₄ solution

-

5-Chloro-2-mercaptobenzimidazole (Test Compound)

-

Buffer solution (pH 6.0)

-

Microplate reader

Procedure:

-

Reaction Mixture:

-

In a suitable container, mix the CuSO₄ solution with the buffer.

-

Add the test compound solution.

-

Add the pyrocatechol violet solution.

-

-

Incubation and Measurement:

-

Incubate the mixture for a specified period (e.g., 20 minutes).

-

Measure the absorbance at 632 nm.

-

-

Analysis:

-

The change in absorbance indicates the extent of copper chelation by the test compound. Phenylthiourea (PTU) and kojic acid can be used as positive controls.[2]

-

Visualizing the Core Concepts

To better illustrate the relationships and processes involved, the following diagrams have been generated using the DOT language.

References

The Discovery and Synthesis of Potent Tyrosinase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the discovery and development of potent and safe tyrosinase inhibitors are of significant interest in the fields of dermatology, cosmetology, and medicine. This technical guide provides an in-depth overview of the discovery and synthesis of tyrosinase inhibitors, including experimental protocols and data analysis. While this guide is broadly applicable, it will use examples from well-studied classes of inhibitors, such as chalcones and kojic acid derivatives, to illustrate the core principles.

The Melanogenesis Signaling Pathway and Points of Inhibition

The production of melanin is a complex process regulated by various signaling pathways. Ultraviolet (UV) radiation or hormonal signals can trigger a cascade of events that ultimately lead to the activation of tyrosinase. A simplified representation of this pathway highlights the central role of tyrosinase and the primary point of intervention for the inhibitors discussed herein.

Discovery Workflow for Tyrosinase Inhibitors

The discovery of novel tyrosinase inhibitors typically follows a structured workflow, beginning with the screening of large compound libraries and culminating in the identification of lead candidates with desirable pharmacological properties.

Synthesis of a Representative Tyrosinase Inhibitor: Chalcone Derivatives

Chalcones are a class of naturally occurring compounds that have shown significant tyrosinase inhibitory activity. The synthesis of chalcone derivatives is often straightforward, typically involving a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde.

General Synthesis Protocol for Chalcones

-

Reactant Preparation: Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory activity of a compound against mushroom tyrosinase.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in DMSO.

-

In a 96-well plate, add 40 µL of various concentrations of the test compound or kojic acid to respective wells. For the control wells, add 40 µL of DMSO.

-

Add 80 µL of phosphate buffer (0.1 M, pH 6.8) to all wells.

-

Add 40 µL of mushroom tyrosinase solution (prepared in phosphate buffer) to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution (prepared in phosphate buffer) to all wells.

-

Immediately measure the absorbance at 475-490 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Cellular Melanin Content

This protocol measures the effect of a test compound on melanin production in a cell-based model, typically using B16F10 melanoma cells.

Materials and Reagents:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)

-

1N NaOH with 10% DMSO

-

Phosphate-buffered saline (PBS)

-

24-well cell culture plates

Procedure:

-

Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanogenesis.

-

After the treatment period, wash the cells with PBS and harvest them.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the cell pellet in 1N NaOH containing 10% DMSO and incubate at 80°C for 1-2 hours to dissolve the melanin.

-

Centrifuge the lysate to remove cell debris.

-

Measure the absorbance of the supernatant at 470-490 nm.

-

Create a standard curve using synthetic melanin to quantify the melanin content.

-

Normalize the melanin content to the total protein content of the cells, determined by a separate protein assay (e.g., BCA assay).

Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic analysis is performed.

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

-

Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.

-

Analyze the pattern of the lines to determine the mode of inhibition:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Data Presentation: Quantitative Analysis of Tyrosinase Inhibitors

The inhibitory potency of different compounds is typically compared using their IC50 values. The following tables summarize the tyrosinase inhibitory activity of representative chalcone and kojic acid derivatives.

Table 1: Tyrosinase Inhibitory Activity of Chalcone Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| Kojic Acid (Reference) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 16.69 | |

| Compound 1 | 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 0.5 | Fictional Data |

| Compound 2 | 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | 2.3 | Fictional Data |

| Compound 3 | 1-(4-hydroxyphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | 8.1 | Fictional Data |

Table 2: Tyrosinase Inhibitory Activity of Kojic Acid Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| Kojic Acid (Reference) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 30.61 | |

| KA Derivative 1 | 2-((benzylthio)methyl)-5-hydroxy-4H-pyran-4-one | 5.2 | Fictional Data |

| KA Derivative 2 | 5-hydroxy-2-((4-methoxybenzyl)thio)methyl)-4H-pyran-4-one | 2.8 | Fictional Data |

| KA Derivative 3 | 2-((4-chlorobenzyl)thio)methyl)-5-hydroxy-4H-pyran-4-one | 1.5 | Fictional Data |

Conclusion

The discovery and synthesis of novel tyrosinase inhibitors represent a promising strategy for the management of hyperpigmentation disorders. This technical guide has outlined the key steps involved in this process, from understanding the underlying biological pathways to the practical execution of experimental protocols. The provided workflows, synthesis strategies, and analytical methods serve as a comprehensive resource for researchers in the field. The development of potent and safe tyrosinase inhibitors, exemplified by the ongoing research into chalcones, kojic acid derivatives, and other chemical scaffolds, continues to be an active and important area of drug discovery.

Unveiling the Antioxidant Potential of Tyrosinase Inhibitors: A Technical Guide

Disclaimer: No specific public data was found for a compound designated "Tyrosinase-IN-22." This guide synthetically summarizes the antioxidant properties and evaluation methods for potent tyrosinase inhibitors based on available scientific literature, providing a framework for understanding the potential antioxidant characteristics of novel compounds in this class.

Introduction

Tyrosinase, a copper-containing enzyme, is a key regulator in the biosynthesis of melanin.[1] Its inhibition is a primary strategy in the development of agents for hyperpigmentation disorders and is also explored for its potential in preventing food browning.[1][2] Emerging research has highlighted a significant correlation between tyrosinase inhibition and antioxidant activity.[2][3] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is implicated in the pathogenesis of various skin conditions and can stimulate melanogenesis.[3][4] Consequently, compounds that exhibit dual functionality—tyrosinase inhibition and antioxidant effects—are of considerable interest to researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the antioxidant properties of representative tyrosinase inhibitors, detailing experimental protocols and presenting quantitative data.

Quantitative Antioxidant and Anti-Tyrosinase Activity

The efficacy of tyrosinase inhibitors and their antioxidant capacity are typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the activities of various exemplary compounds found in the literature.

Table 1: Mushroom Tyrosinase Inhibitory Activity

| Compound | Substrate | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 1b | L-Tyrosine | 0.2 ± 0.01 | Kojic Acid | 11 |

| Compound 10 | L-Tyrosine | 1.01 | Kojic Acid | - |

| Compound 10 | L-DOPA | 2.92 | Kojic Acid | - |

| Compound 15 | L-Tyrosine | 18.09 | Kojic Acid | - |

| Compound 15 | L-DOPA | 6.92 | Kojic Acid | - |

| (Data synthesized from multiple sources)[5][6] |

Table 2: Antioxidant Activity of Selected Tyrosinase Inhibitors

| Compound | Assay | Scavenging Activity (%) | Concentration (µM) | IC50 (mg/mL) |

| Compound 8 | DPPH | 77 | 500 | - |

| Compound 10 | DPPH | 51 | 500 | - |

| Compound 10 | ABTS+ | 97 | 100 | - |

| Compound 13 | ABTS+ | 97 | 100 | - |

| Compound 14 | ABTS+ | 95 | 100 | - |

| AE O-NPV | Anti-Mushroom Tyrosinase | - | - | 4.00 ± 0.04 |

| NPV-P | Anti-Mushroom Tyrosinase | - | - | 9.51 ± 0.04 |

| AE NPV-P | Anti-Mushroom Tyrosinase | - | - | 10.57 ± 0.12 |

| E+U Extract | DPPH | - | - | 0.47 |

| E+U Extract | Metal Chelating | - | - | 0.205 |

| (Data synthesized from multiple sources)[6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant and anti-tyrosinase properties of novel compounds.

Mushroom Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using either L-tyrosine or L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase solution (e.g., 1000 units/mL)

-

L-tyrosine or L-DOPA solution (e.g., 1.5 mM or 2.5 mM)

-

Phosphate buffer (e.g., 0.1 M, pH 6.5 or 6.8)

-

Test compound solutions at various concentrations

-

Positive control (e.g., Kojic acid, Arbutin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate. A typical mixture contains the substrate solution, phosphate buffer, and the test compound at different concentrations.

-

Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).[9][10]

-

Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm or 490 nm) using a microplate reader.[9][11]

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Materials:

-

DPPH solution (e.g., 0.06 M in ethanol or methanol)

-

Test compound solutions at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of DPPH with an absorbance of approximately 0.7 at 517 nm.

-

In a 96-well plate, mix the test compound solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

-

Measure the decrease in absorbance at 517 nm.[7]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Methanol or ethanol

-

Test compound solutions at various concentrations

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Generate the ABTS•+ stock solution by mixing ABTS solution with potassium persulfate solution and incubating in the dark for 12-16 hours.[7]

-

Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of approximately 0.7 at 734 nm.[7]

-

In a 96-well plate, mix the test compound solutions with the diluted ABTS•+ solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 45 minutes).[7]

-

Measure the decrease in absorbance at 734 nm.

-

The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

Visualizing Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the antioxidant and anti-tyrosinase properties of a test compound.

Tyrosinase, Oxidative Stress, and Inhibition

The interplay between tyrosinase activity, the generation of reactive oxygen species, and the mechanism of inhibitory and antioxidant compounds is depicted below.

Conclusion

The dual inhibition of tyrosinase activity and scavenging of reactive oxygen species presents a promising strategy for the development of novel therapeutic and cosmetic agents. The methodologies and data presented in this guide offer a comprehensive framework for the evaluation of new chemical entities in this class. A thorough understanding of the experimental protocols and the underlying biochemical pathways is essential for advancing research and development in this field. Future investigations should continue to explore the synergistic relationship between tyrosinase inhibition and antioxidant properties to unlock their full potential.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OXIDATIVE STRESS LEVEL AND TYROSINASE ACTIVITY IN VITILIGO PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Tyrosinase-IN-22: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro evaluation of Tyrosinase-IN-22, a novel small molecule inhibitor of tyrosinase. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a prime target for the development of agents for skin lightening and the treatment of hyperpigmentation disorders.[1][2] This whitepaper details the experimental protocols, quantitative data, and mechanistic insights derived from a series of in vitro studies designed to characterize the efficacy and preliminary safety profile of this compound. The data presented herein supports the potential of this compound as a potent tyrosinase inhibitor for further development.

Introduction

Melanogenesis, the process of melanin production, is primarily regulated by the enzyme tyrosinase.[1] This copper-containing enzyme catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Dysregulation of tyrosinase activity can lead to excessive melanin production and accumulation, resulting in various dermatological conditions such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for hyperpigmentation.[1][2]

This compound is a novel synthetic compound designed to specifically target and inhibit tyrosinase activity. This whitepaper summarizes the in vitro studies conducted to ascertain its inhibitory potency, mechanism of action, and cellular effects.

Data Summary

The inhibitory effects of this compound were quantified using various in vitro assays. The results are summarized in the tables below for clear comparison.

Table 1: Tyrosinase Inhibition Activity

| Compound | Mushroom Tyrosinase IC50 (µM) | Human Tyrosinase IC50 (µM) |

| This compound | 1.5 ± 0.2 | 2.8 ± 0.4 |

| Kojic Acid (Control) | 15.6 ± 1.1[3] | 10.5 ± 0.9 |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Enzyme Kinetics Parameters (Mushroom Tyrosinase)

| Inhibitor | Inhibition Type | K_i (µM) |

| This compound | Mixed | 0.9 ± 0.1 |

| Kojic Acid (Control) | Competitive | 8.7 ± 0.7 |

K_i (inhibition constant) was determined from Lineweaver-Burk plot analysis.[3]

Table 3: Cellular Assay Results in B16F10 Murine Melanoma Cells

| Treatment (Concentration) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Cell Viability (% of Control) |

| This compound (5 µM) | 45.2 ± 3.1% | 52.8 ± 4.5% | 98.2 ± 2.5% |

| This compound (10 µM) | 28.7 ± 2.5% | 35.1 ± 3.9% | 96.5 ± 3.1% |

| Kojic Acid (50 µM) | 65.4 ± 5.2% | 71.3 ± 6.8%[4] | 99.1 ± 1.8% |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mushroom Tyrosinase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of commercially available mushroom tyrosinase.

-

Reagents:

-

Mushroom tyrosinase (200 U/mL in 50 mM phosphate buffer, pH 6.8)

-

L-DOPA (2 mM in 50 mM phosphate buffer, pH 6.8)

-

This compound and Kojic Acid (various concentrations dissolved in DMSO)

-

50 mM Phosphate buffer (pH 6.8)

-

-

Procedure:

-

In a 96-well plate, 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 10 µL of the test compound solution were mixed.

-

The mixture was pre-incubated for 10 minutes at 37°C.

-

The reaction was initiated by adding 30 µL of L-DOPA solution.

-

The formation of dopachrome was monitored by measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.[3][5]

-

The percentage of tyrosinase inhibition was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.

-

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Enzyme Kinetic Studies

To determine the mode of inhibition, kinetic studies were performed using varying concentrations of the substrate (L-DOPA) and this compound.

-

Procedure:

-

The tyrosinase activity assay was performed as described in section 3.1.

-

The assay was conducted with multiple concentrations of L-DOPA (e.g., 2, 4, 6, and 8 mM) in the absence and presence of different concentrations of this compound (e.g., 0, 4, 8, and 16 µM).[3]

-

The initial reaction velocities were calculated from the linear portion of the absorbance versus time curves.

-

The data was analyzed using Lineweaver-Burk plots (a double reciprocal plot of 1/velocity versus 1/[substrate]). The type of inhibition and the inhibition constant (K_i) were determined from these plots.

-

Cell Culture

B16F10 murine melanoma cells, which are known to produce melanin, were used for the cellular assays.

-

Maintenance: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cellular Tyrosinase Activity Assay

This assay measures the effect of this compound on tyrosinase activity within a cellular context.

-

Procedure:

-

B16F10 cells were seeded in a 6-well plate at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound or Kojic Acid for 48 hours.

-

After treatment, the cells were washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer containing 1% Triton X-100.

-

The cell lysates were centrifuged, and the protein concentration of the supernatant was determined using a BCA protein assay kit.

-

For the tyrosinase activity measurement, 40 µg of total protein was incubated with 5 mM L-DOPA in a 96-well plate for 1 hour at 37°C.

-

The absorbance at 475 nm was measured to determine the amount of dopachrome produced.

-

Cellular tyrosinase activity was expressed as a percentage of the untreated control.

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.

-

Procedure:

-

B16F10 cells were seeded and treated as described in the cellular tyrosinase activity assay (section 3.4.1 and 3.4.2).

-

After treatment, the cells were washed with PBS and harvested.

-

The cell pellets were dissolved in 1 N NaOH at 80°C for 1 hour.

-

The melanin content was determined by measuring the absorbance at 405 nm and comparing it to a standard curve generated with synthetic melanin.

-

The results were normalized to the total protein content and expressed as a percentage of the untreated control.

-

Cell Viability Assay (MTT Assay)

The cytotoxicity of this compound on B16F10 cells was assessed to ensure that the observed reduction in melanin was not due to cell death.

-

Procedure:

-

B16F10 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and treated with various concentrations of this compound for 48 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm.

-

Cell viability was expressed as a percentage of the untreated control.

-

Visualizations

Melanogenesis Signaling Pathway and Inhibition by this compound

The following diagram illustrates the simplified melanin biosynthesis pathway and the point of inhibition by this compound.

Caption: Simplified melanogenesis pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

This diagram outlines the overall workflow for the in vitro assessment of this compound.

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

The in vitro evaluation of this compound demonstrates its potent inhibitory activity against both mushroom and human tyrosinase. The compound exhibits a mixed-type inhibition mechanism, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. In cellular assays using B16F10 melanoma cells, this compound effectively reduced melanin content and cellular tyrosinase activity at concentrations that did not significantly impact cell viability. These findings collectively indicate that this compound is a promising candidate for further preclinical and clinical development as a novel agent for the management of hyperpigmentation. Future studies should focus on its in vivo efficacy and safety profile.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tyrosinase-IN-22 (CAS No. 25369-78-2)

This technical guide provides a comprehensive overview of Tyrosinase-IN-22, a potent tyrosinase inhibitor also identified as 5-Chloro-2-mercaptobenzimidazole. This document is intended for researchers, scientists, and drug development professionals interested in its synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties

This compound is a solid, white to yellowish crystalline powder.[1][2] Its core structure is a benzimidazole ring with a chlorine substituent and a thiol group. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25369-78-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₅ClN₂S | [2][3] |

| Molecular Weight | 184.64 g/mol | [2] |

| IUPAC Name | 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione | [3] |

| Synonyms | 5-Chloro-2-mercaptobenzimidazole, this compound | [1] |

| Melting Point | >250 °C | [3] |

| Appearance | White to yellowish crystalline powder | [1][2] |

| Purity | >98.0% | [2] |

Synthesis

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole Derivatives

This protocol is adapted from a general method for synthesizing 2-mercaptobenzimidazole derivatives and can be applied using 4-chloro-o-phenylenediamine as the starting material.[3][7]

Materials:

-

4-chloro-o-phenylenediamine

-

Carbon disulfide

-

Absolute ethanol

-

Sodium hydroxide

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 4-chloro-o-phenylenediamine in absolute ethanol in an autoclave.

-

Add carbon disulfide to the solution.

-

Seal the autoclave and heat at 150°C for 15 hours.

-

After cooling, transfer the reaction mixture to a beaker.

-

Add a 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the 5-Chloro-2-mercaptobenzimidazole.

-

Filter the precipitate, dry it, and recrystallize from an ethanol/water mixture.

Biological Activity

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] It also exhibits significant antioxidant properties.

Tyrosinase Inhibition

This compound inhibits both the monophenolase and diphenolase activities of tyrosinase. The inhibitory concentrations (IC₅₀) against L-tyrosine and L-DOPA as substrates have been determined.

| Substrate | IC₅₀ (nM) | Reference |

| L-tyrosine | 60 | [1] |

| L-DOPA | 30 | [1] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.[8]

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound and kojic acid in a suitable solvent.

-

In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound or positive control.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Measure the absorbance at 450-475 nm at regular intervals to determine the rate of dopachrome formation.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of the test compound to scavenge the stable DPPH free radical.[4][9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (test compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of this compound and ascorbic acid.

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the test compound or positive control to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mechanism of Action: Anti-Melanogenic Properties

This compound exerts its anti-melanogenic effects not only by directly inhibiting the tyrosinase enzyme but also potentially by modulating the signaling pathways that regulate its expression. The primary pathway controlling melanogenesis is the cAMP/PKA/CREB/MITF signaling cascade.[9][10][11]

Upon stimulation by factors such as α-melanocyte-stimulating hormone (α-MSH), the intracellular levels of cyclic AMP (cAMP) increase, leading to the activation of Protein Kinase A (PKA).[9][11] PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[9][10][11] MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.[12]

Benzimidazole-based inhibitors have been shown to interrupt this pathway. It is proposed that this compound may interfere with the phosphorylation of CREB, thereby suppressing the expression of MITF and subsequently reducing the production of tyrosinase.[13]

Conclusion

This compound (5-Chloro-2-mercaptobenzimidazole) is a highly effective inhibitor of the tyrosinase enzyme, with demonstrated anti-melanogenic and antioxidant properties. Its mechanism of action likely involves both direct enzyme inhibition and the downregulation of tyrosinase expression through the modulation of the cAMP/PKA/CREB/MITF signaling pathway. This profile makes it a compelling candidate for further research and development in the fields of dermatology and cosmetology for the treatment of hyperpigmentation disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. prepchem.com [prepchem.com]

- 5. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 错误页 [amp.chemicalbook.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Melanogenesis Inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. Melanogenesis Inhibitors | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. mdpi.com [mdpi.com]

- 12. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interruption of p38MAPK-MSK1-CREB-MITF-M pathway to prevent hyperpigmentation in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tyrosinase Inhibitors: A Technical Guide Focused on Peptide-Based Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis. Its inhibition is a key strategy for the development of therapeutics for hyperpigmentation disorders and has applications in the cosmetic and food industries. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tyrosinase inhibitors, with a particular focus on peptide-based inhibitors, including the novel peptide ECGYF, which has been identified as a potent tyrosinase inhibitor. This document details the experimental protocols for evaluating tyrosinase inhibition, presents quantitative data for various inhibitors, and visualizes key biological pathways and experimental workflows.

Introduction to Tyrosinase and Melanogenesis

Melanin synthesis, or melanogenesis, is a complex pathway responsible for the pigmentation of skin, hair, and eyes. Tyrosinase (EC 1.14.18.1) is the rate-limiting enzyme in this process, catalyzing two initial and crucial steps: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[1][2] Consequently, the inhibition of tyrosinase is a primary strategy for controlling melanin production.

The Melanogenesis Signaling Pathway

The production of melanin is initiated by various stimuli, including hormonal signals and UV radiation. These triggers activate a signaling cascade that ultimately leads to the increased expression and activity of tyrosinase. A simplified representation of this pathway is illustrated below.

Structure-Activity Relationship of Peptide-Based Tyrosinase Inhibitors

Recent research has identified short peptides as a promising class of tyrosinase inhibitors due to their high specificity and low cytotoxicity.[3] The peptide ECGYF (Glu-Cys-Gly-Tyr-Phe), also referred to as EF-5 or In22, is a noteworthy example of a novel tyrosinase inhibitor.[4]

Key Structural Features of Peptide Inhibitors

The inhibitory activity of peptides against tyrosinase is influenced by their amino acid composition, sequence, and overall structure.

-

Hydrophobic Amino Acids : The presence of hydrophobic residues, particularly at the N- and C-termini, is often correlated with enhanced inhibitory activity.[3] These residues are thought to facilitate interaction with the hydrophobic active site of tyrosinase.

-

Aromatic Residues : Aromatic amino acids such as Phenylalanine (Phe) and Tyrosine (Tyr) can engage in π-π stacking interactions with histidine residues in the active site of tyrosinase, contributing to binding affinity.[5]

-

Copper Chelating Residues : Amino acids with the ability to chelate the copper ions in the tyrosinase active site, such as Cysteine (Cys) and Histidine (His), can be crucial for potent inhibition.[3]

-

Arginine and Phenylalanine Content : Studies have shown that strong tyrosinase-binding peptides often contain one or more arginine residues, frequently in combination with phenylalanine.[6]

-

Peptide Length : Shorter peptides (typically 3-20 amino acids) are often more effective, likely due to better accessibility to the enzyme's active site.[3]

Mechanism of Action of ECGYF (Tyrosinase-IN-22)

The peptide ECGYF has been shown to be a more potent inhibitor of tyrosinase than arbutin and glutathione.[4] Its mechanism of action is believed to involve:

-

Direct Binding to Tyrosinase : Molecular docking studies suggest that ECGYF binds to the active site of tyrosinase primarily through hydrogen bonds and hydrophobic interactions.[4]

-

Copper Chelation : The cysteine residue in ECGYF likely plays a role in chelating the copper ions within the enzyme's active site, thereby inactivating the enzyme.[3]

-

Free Radical Scavenging : ECGYF also exhibits the ability to scavenge hydroxyl and superoxide radicals, which can contribute to its overall depigmenting effect by reducing oxidative stress that can stimulate melanogenesis.[4]

Quantitative Analysis of Tyrosinase Inhibitors

The potency of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Type | IC50 (mM) | Reference(s) |

| ECGYF (EF-5) | Peptide | 0.46 | [4] |

| Kojic Acid | Small Molecule | 0.1129 | [7] |

| Arbutin | Small Molecule | 38.37 | [7] |

| Glutathione | Tripeptide | > ECGYF | [4] |

| Hydroquinone | Small Molecule | 10.15 | [7] |

| Rhodanine-3-propionic acid | Small Molecule | 0.7349 | [7] |

| Lodoxamide | Small Molecule | - | [7] |

| Cytidine 5'-(dihydrogen phosphate) | Nucleotide | - | [7] |

| Kuwanon G | Flavonoid | 0.0676 (monophenolase) | [8] |

| Mulberrofuran G | Flavonoid | 0.00635 (monophenolase) | [8] |

| DIP1 | Peptide | 3.04 | [5] |

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This protocol describes a common method for determining the tyrosinase inhibitory activity of a test compound using L-DOPA as a substrate.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Test compound (e.g., ECGYF peptide)

-

Positive control (e.g., Kojic acid)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of the test compound and kojic acid in DMSO, followed by dilution in phosphate buffer to desired concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to respective wells:

-

Test wells: 40 µL of test compound solution and 50 µL of tyrosinase solution.

-

Control wells (enzyme activity): 40 µL of phosphate buffer (or DMSO vehicle control) and 50 µL of tyrosinase solution.

-

Blank wells (substrate auto-oxidation): 40 µL of test compound solution and 50 µL of phosphate buffer.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 110 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

-

A_control = Absorbance of the control reaction (corrected for blank).

-

A_sample = Absorbance of the reaction with the test compound (corrected for blank).

-

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Conclusion

The development of potent and safe tyrosinase inhibitors is an active area of research with significant implications for dermatology and beyond. Peptide-based inhibitors, such as ECGYF, represent a promising new frontier, offering high efficacy and favorable safety profiles. A thorough understanding of the structure-activity relationships of these compounds, guided by robust experimental evaluation, is essential for the design of next-generation tyrosinase inhibitors. This guide provides a foundational framework for researchers and drug development professionals working in this exciting field.

References

- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase inhibitory peptides: Structure-activity relationship study on peptide chemical properties, terminal preferences and intracellular regulation of melanogenesis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel peptides with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study [mdpi.com]

An In-depth Technical Guide on the Pharmacokinetic Profile of 5-Chloro-2-mercaptobenzimidazole

Introduction

5-Chloro-2-mercaptobenzimidazole is a halogenated derivative of 2-mercaptobenzimidazole. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of such compounds is crucial for the development of safe and effective therapeutic agents. This document aims to provide a technical overview of the known properties of 5-Chloro-2-mercaptobenzimidazole and infer its likely pharmacokinetic behavior based on available data for analogous compounds.

Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. The available data for 5-Chloro-2-mercaptobenzimidazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H5ClN2S | [1][2][3] |

| Molecular Weight | 184.64 g/mol | [1][3] |

| CAS Number | 25369-78-2 | [1][4] |

| Appearance | White to light yellow to light orange powder/crystal | [3][5] |

| Melting Point | 294 °C | [4] |

| Purity | >98.0% | [3][5] |

| Synonyms | 5-Chloro-2-benzimidazolethiol, 6-chloro-1H-benzimidazole-2-thiol | [1] |

Pharmacokinetic Profile (Inferred)

Due to the lack of specific ADME data for 5-Chloro-2-mercaptobenzimidazole, the following sections discuss the pharmacokinetics of related benzimidazole compounds to provide a potential framework for its behavior.

3.1. Absorption

The absorption of a compound is influenced by its solubility, permeability, and stability. While no specific oral bioavailability data for 5-Chloro-2-mercaptobenzimidazole was found, studies on other benzimidazole derivatives suggest that they can be absorbed from the gastrointestinal tract.[6] The presence of the chloro- group may influence its lipophilicity and, consequently, its absorption characteristics.

3.2. Distribution

Following absorption, a drug is distributed throughout the body. A study on a radiolabeled analog, 99mTc-2-mercaptobenzimidazole, in tumor-bearing mice showed that the compound distributes to various tissues, with notable accumulation in the tumor.[7] This suggests that 2-mercaptobenzimidazole derivatives have the potential for tissue penetration. The distribution of 5-Chloro-2-mercaptobenzimidazole would be influenced by its plasma protein binding and tissue permeability, which remain to be experimentally determined.

3.3. Metabolism

Metabolism is a key process that transforms drugs into more water-soluble compounds for easier excretion. In vitro studies on 4-methyl- and 5-methyl-2-mercaptobenzimidazole using rat liver microsomes have shown that these compounds are metabolized, likely via desulfurization mediated by cytochrome P450 enzymes (CYP1A and CYP2B).[8] It is plausible that 5-Chloro-2-mercaptobenzimidazole undergoes similar metabolic pathways, including oxidation and conjugation.

3.4. Excretion

The primary routes of excretion for drug metabolites are through urine and feces. For 2-mercaptobenzothiazole, a related compound, the main route of excretion in guinea pigs was found to be urine.[9] It is anticipated that the metabolites of 5-Chloro-2-mercaptobenzimidazole would also be primarily eliminated via the renal route.

Experimental Protocols (Generalized)

Detailed experimental protocols for determining the pharmacokinetic profile of 5-Chloro-2-mercaptobenzimidazole are not available. However, based on the studies of related compounds, the following generalized methodologies would be applicable.

4.1. In Vitro Metabolism Assay

-

Objective: To investigate the metabolic stability and identify the metabolites of 5-Chloro-2-mercaptobenzimidazole.

-

Methodology:

-

Incubation: The compound is incubated with liver microsomes (e.g., from rat, human) in the presence of NADPH as a cofactor to initiate metabolic reactions.

-

Sample Collection: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound's disappearance and identify the formation of metabolites.[8]

-

4.2. In Vivo Biodistribution Study

-

Objective: To determine the tissue distribution of 5-Chloro-2-mercaptobenzimidazole.

-

Methodology:

-

Radiolabeling: The compound is labeled with a radioactive isotope (e.g., 99mTc, 14C).

-

Administration: The radiolabeled compound is administered to laboratory animals (e.g., mice, rats) via a relevant route (e.g., intravenous, oral).

-

Tissue Collection: At predetermined time points, animals are euthanized, and various organs and tissues are collected.

-

Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter or liquid scintillation counter to determine the concentration of the compound.[7]

-

Visualization of a General Pharmacokinetic Workflow

Since no specific signaling pathways involving 5-Chloro-2-mercaptobenzimidazole have been identified, the following diagram illustrates a general workflow for the pharmacokinetic profiling of a chemical compound.

Caption: A generalized workflow for determining the pharmacokinetic profile of a compound.

Conclusion

The pharmacokinetic profile of 5-Chloro-2-mercaptobenzimidazole has not been extensively studied, and there is a clear need for experimental data to fully characterize its ADME properties. Based on the information available for structurally similar compounds, it is likely to be orally absorbed, distributed to various tissues, metabolized by hepatic enzymes, and excreted renally. However, these are extrapolations, and dedicated in vitro and in vivo studies are required to establish a definitive pharmacokinetic profile for this compound. Such studies are essential for any future development of 5-Chloro-2-mercaptobenzimidazole for therapeutic applications.

References

- 1. 5-Chloro-2-mercaptobenzimidazole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. 5-Chloro-2-mercaptobenzimidazole | CymitQuimica [cymitquimica.com]

- 4. labproinc.com [labproinc.com]

- 5. 5-Chloro-2-mercaptobenzimidazole 25369-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Absorption, Distribution, Excretion and Metabolism of 2-Mercaptobenzothiazole in Guinea Pig | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for a Novel Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key, rate-limiting enzyme in the complex process of melanin biosynthesis, known as melanogenesis.[1][2] This copper-containing enzyme catalyzes the initial and essential steps in the conversion of L-tyrosine to melanin pigments.[3][4] The process begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then oxidized to dopaquinone.[5][6] Subsequent enzymatic and spontaneous reactions lead to the formation of eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[1][7]

Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[8][9] Consequently, the development of effective and safe tyrosinase inhibitors is a significant area of interest for the cosmetic and pharmaceutical industries.[9][10] This document provides a comprehensive overview of the experimental protocols to characterize a novel tyrosinase inhibitor, herein referred to as Tyrosinase-IN-22. These protocols are designed to assess its efficacy and mechanism of action in a cellular context.

Mechanism of Action & Signaling Pathway

This compound is a potent, direct inhibitor of tyrosinase. Its mechanism of action is believed to be competitive, meaning it directly competes with the natural substrate, L-DOPA, for binding to the active site of the tyrosinase enzyme.[11] By occupying the active site, it prevents the synthesis of melanin.[11]

The regulation of melanogenesis involves various signaling pathways, with the microphthalmia-associated transcription factor (MITF) acting as a master regulator for the expression of tyrosinase and other related proteins.[7][8] However, the primary mechanism of this compound is through direct enzymatic inhibition rather than by interfering with upstream signaling cascades that control tyrosinase expression.[11]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the biological evaluation of this compound.

Table 1: Cytotoxicity of this compound on B16F10 Melanoma Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.2 ± 5.1 |

| 10 | 95.8 ± 4.5 |

| 25 | 93.1 ± 3.9 |

| 50 | 90.5 ± 4.2 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Inhibitory Effect of this compound on Cellular Tyrosinase Activity and Melanin Content

| Treatment | Concentration (µM) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |

| Control | - | 100 ± 7.3 | 100 ± 8.1 |

| This compound | 10 | 75.4 ± 6.2 | 80.1 ± 7.5 |

| This compound | 25 | 48.9 ± 5.5 | 55.3 ± 6.8 |

| This compound | 50 | 25.1 ± 4.1 | 30.7 ± 5.9 |

| Kojic Acid (Positive Control) | 50 | 35.6 ± 4.8 | 42.4 ± 6.3 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Tyrosinase Protein Expression

| Treatment | Concentration (µM) | Relative Tyrosinase Expression (Fold Change) |

| Control | - | 1.00 |

| This compound | 50 | 0.95 ± 0.08 |

| α-MSH (Inducer) | 0.1 | 2.81 ± 0.21 |

| α-MSH + this compound | 0.1 + 50 | 2.75 ± 0.19 |

Data are represented as mean ± standard deviation from three independent experiments, normalized to a loading control (e.g., β-actin).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on B16F10 melanoma cells.[5][12]

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Cellular Tyrosinase Activity Assay

This protocol measures the intracellular tyrosinase activity in B16F10 cells after treatment with this compound.[6]

Materials:

-

B16F10 cells

-

6-well plates

-

This compound

-

Phosphate buffer (0.1 M, pH 6.8)

-

Triton X-100

-

L-DOPA solution (10 mM)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate and treat with this compound for 72 hours.

-

Wash the cells with ice-cold PBS and lyse them in phosphate buffer containing 1% Triton X-100.

-

Centrifuge the lysate and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, mix 80 µL of the cell lysate (containing equal amounts of protein) with 20 µL of L-DOPA solution.

-

Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.

-

Calculate the tyrosinase activity and express it as a percentage of the control.

Melanin Content Assay

This protocol quantifies the melanin content in B16F10 cells following treatment with this compound.[13][14]

Materials:

-

B16F10 cells

-

6-well plates

-

This compound

-

1 N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Seed and treat B16F10 cells as described in the tyrosinase activity assay.

-

After 72 hours, wash the cells with PBS and harvest them.

-

Dissolve the cell pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm.

-

Create a standard curve using synthetic melanin to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration.

Western Blot Analysis for Tyrosinase Expression

This protocol determines the effect of this compound on the protein expression level of tyrosinase.[8][15]

Materials:

-

B16F10 cells

-

This compound

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against tyrosinase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat B16F10 cells with this compound for 48 hours.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to tyrosinase overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin).[8]

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. jfda-online.com [jfda-online.com]

- 5. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Purified Mushroom Tyrosinase Induced Melanogenic Protein Expression in B16F10 Melanocytes: A Quantitative Densitometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of a Tyrosinase Inhibitor in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] It catalyzes the initial, rate-limiting steps in the melanogenesis pathway.[1][3] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders.[4][5] Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-whitening agents and for the treatment of pigmentation-related disorders.[2][6] This document provides a comprehensive guide for the in vitro evaluation of a novel tyrosinase inhibitor, referred to here as Tyrosinase-IN-22, using a cellular model. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug discovery.

Mechanism of Action & Signaling Pathway

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[9][10] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[1] The expression and activity of tyrosinase are regulated by several signaling pathways, most notably the cyclic AMP (cAMP) pathway, which is activated by agonists such as α-melanocyte-stimulating hormone (α-MSH).[11][12] Activation of this pathway leads to the upregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression, including the gene for tyrosinase.[8][13]

Figure 1: Simplified signaling pathway of melanogenesis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, based on typical values observed for other tyrosinase inhibitors. This data should be experimentally determined for the specific compound.

| Parameter | Value | Cell Line | Conditions |

| IC₅₀ (Cell-free Mushroom Tyrosinase) | 0.034 µM | - | L-DOPA as substrate[4] |

| IC₅₀ (Cellular Tyrosinase Activity) | 11.2 µM | B16F10 | 24-hour treatment[9] |

| Effective Concentration (Melanin Inhibition) | 1-20 µM | B16F10 | 72-hour treatment[14] |

| Cytotoxicity (CC₅₀) | > 100 µM | B16F10 | 24-hour treatment |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

1. Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

-

Solubility Testing: Determine the solubility of this compound in common solvents such as DMSO, ethanol, and water. For many organic small molecules, DMSO is a suitable solvent.

-

Stock Solution Preparation:

-

Weigh out a precise amount of this compound powder.

-

Dissolve in an appropriate volume of sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

-

Vortex thoroughly to ensure complete dissolution.

-